molecular formula C16H16BrN3S2 B10962306 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10962306
M. Wt: 394.4 g/mol
InChI Key: PYBJOXILCVGDEZ-UHFFFAOYSA-N
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Description

3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common method includes:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves the nucleophilic substitution reaction of a suitable benzyl halide with a thiol or thiolate anion.

    Attachment of the thienylmethyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and a suitable halide precursor.

    Addition of the ethyl group: This is typically introduced through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Interact with receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Disrupt cellular processes: By interfering with critical cellular processes, it can induce cell death or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-BROMOBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 3-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE

Uniqueness

3-[(4-BROMOBENZYL)SULFANYL]-4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16BrN3S2

Molecular Weight

394.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H16BrN3S2/c1-2-20-15(10-14-4-3-9-21-14)18-19-16(20)22-11-12-5-7-13(17)8-6-12/h3-9H,2,10-11H2,1H3

InChI Key

PYBJOXILCVGDEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CS3

Origin of Product

United States

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